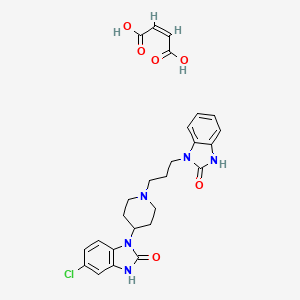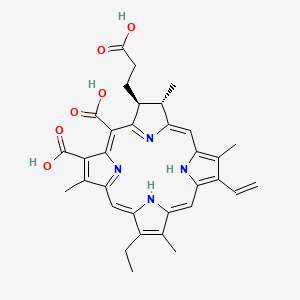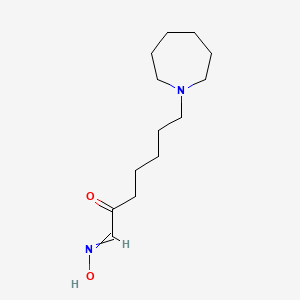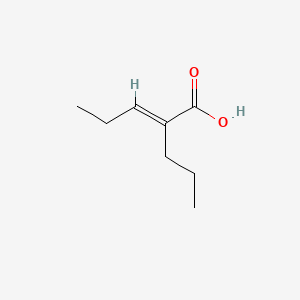
Maléate de Dompéridone
Vue d'ensemble
Description
Domperidone Maleate is a compound used primarily as a dopamine antagonist medication. It is commonly employed to treat nausea, vomiting, and certain gastrointestinal disorders such as gastroparesis (delayed gastric emptying). Domperidone Maleate also raises prolactin levels in the human body and is used off-label to promote breast milk production .
Applications De Recherche Scientifique
Domperidone Maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of benzimidazolone derivatives.
Biology: Employed in research to understand the role of dopamine receptors in gastrointestinal motility and prolactin release.
Medicine: Used to treat gastrointestinal disorders, nausea, and vomiting. It is also studied for its potential to promote breast milk production.
Industry: Utilized in the pharmaceutical industry for the production of antiemetic and prokinetic medications.
Mécanisme D'action
Target of Action
Domperidone Maleate primarily targets dopamine receptors . These receptors play a crucial role in the regulation of gastrointestinal motility and the emetic response .
Mode of Action
Domperidone Maleate acts as a peripherally selective antagonist of the dopamine D2 and D3 receptors . It blocks dopamine receptors in the gut, increasing the movement or contractions of the muscles in your stomach and intestines . This speeds up how quickly and easily food moves through your digestive tract . It also acts on the chemoreceptor trigger zone in your brain, which is involved in nausea and vomiting .
Biochemical Pathways
The gastroprokinetic properties of Domperidone Maleate are related to its peripheral dopamine receptor blocking properties . It facilitates gastric emptying and decreases small bowel transit time by increasing esophageal and gastric peristalsis and by lowering esophageal sphincter pressure .
Pharmacokinetics
Domperidone Maleate is extensively metabolized in the liver and intestines with oral administration . This occurs via hydroxylation and N-dealkylation . Domperidone Maleate is almost exclusively metabolized by CYP3A4/5, though minor contributions by CYP1A2, CYP2D6, and CYP2C8 have been reported . The bioavailability of Domperidone Maleate is 13-17% when taken orally .
Result of Action
The molecular and cellular effects of Domperidone Maleate’s action include increased gastrointestinal peristalsis, prolactin release, and antiemetic effects . It provides relief from nausea by blocking receptors at the chemoreceptor trigger zone, a location in the nervous system that mediates nausea .
Action Environment
Environmental factors such as the presence of food in the stomach can influence the action of Domperidone Maleate. Food in the stomach can slow down the absorption of Domperidone Maleate, thereby delaying its action . Additionally, the efficacy of Domperidone Maleate can be influenced by the individual’s metabolic capacity, which can be affected by factors such as age, liver function, and the presence of other medications .
Analyse Biochimique
Biochemical Properties
Domperidone Maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically blocks dopamine receptors, which are crucial in regulating gastrointestinal motility and prolactin release . The compound’s interaction with dopamine receptors inhibits the action of dopamine, leading to increased gastrointestinal motility and reduced nausea and vomiting .
Cellular Effects
Domperidone Maleate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, Domperidone Maleate enhances gastrointestinal motility and reduces nausea and vomiting . Additionally, it stimulates prolactin release, which can impact lactation and other prolactin-dependent processes .
Molecular Mechanism
The molecular mechanism of Domperidone Maleate involves its binding interactions with dopamine receptors. By acting as a specific blocker of these receptors, Domperidone Maleate inhibits the action of dopamine, leading to increased gastrointestinal motility and reduced nausea and vomiting . The compound’s ability to cause prolactin release is also attributed to its interaction with dopamine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Domperidone Maleate change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Domperidone Maleate remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to Domperidone Maleate can lead to sustained gastrointestinal motility and prolactin release .
Dosage Effects in Animal Models
The effects of Domperidone Maleate vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances gastrointestinal motility and reduces nausea and vomiting . At high doses, Domperidone Maleate can cause toxic or adverse effects, including increased prolactin levels and potential cardiovascular issues . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
Domperidone Maleate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Domperidone Maleate, affecting its bioavailability and efficacy . The compound’s impact on metabolic flux and metabolite levels can influence its therapeutic effects and potential side effects .
Transport and Distribution
Domperidone Maleate is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Domperidone Maleate’s localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Domperidone Maleate affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization can influence Domperidone Maleate’s interaction with biomolecules and its overall therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Domperidone can be synthesized through the coupling reaction of two benzimidazolone derivatives (intermediates 1 and 2). Intermediate 1 can be prepared by two synthetic routes:
- Cyclization of ortho-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane.
- Coupling reaction of ortho-halo or ortho-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization. This route avoids the production of di-substituted by-products and has higher reaction selectivity .
Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization, similar to the synthetic route of intermediate 1 .
Industrial Production Methods: In industrial settings, the synthesis of Domperidone Maleate involves the reaction of ortho-diaminobenzene with vinyl chloroformate and triethylamine in toluene, followed by cooling, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Domperidone Maleate undergoes various chemical reactions, including:
Hydroxylation: This reaction occurs primarily in the liver and intestines, facilitated by enzymes such as CYP3A4/5.
N-dealkylation: This reaction also occurs in the liver and intestines, contributing to the metabolism of Domperidone.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P450 enzymes (CYP3A4/5).
N-dealkylation: Also catalyzed by cytochrome P450 enzymes.
Major Products Formed: The major products formed from these reactions are inactive metabolites, which are excreted from the body .
Comparaison Avec Des Composés Similaires
Metoclopramide: Another dopamine antagonist used to treat nausea and vomiting. Unlike Domperidone, Metoclopramide can cross the blood-brain barrier, leading to central nervous system side effects.
Cisapride: A prokinetic agent that also enhances gastrointestinal motility but has been associated with serious cardiac side effects.
Uniqueness of Domperidone Maleate: Domperidone Maleate is unique in its ability to act peripherally without significant central nervous system side effects. This makes it a preferred choice for patients who require dopamine antagonism without the risk of neurological complications .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUYDZHCOULIO-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57808-66-9 (Parent), 110-16-7 (Parent) | |
| Record name | Domperidone maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901019221 | |
| Record name | Domperidone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83898-65-1, 99497-03-7 | |
| Record name | Domperidone maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99497-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domperidone maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Domperidone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMPERIDONE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B1237715.png)




![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![(5S)-5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1237727.png)

![[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1237733.png)





